molecular formula C18H21N3O4 B2463065 2-(2-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034318-27-7

2-(2-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No. B2463065
CAS RN: 2034318-27-7
M. Wt: 343.383
InChI Key: LTTWWLFJJYQPJA-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It was first discovered in 1999 by a team of researchers led by David Sibley at Vanderbilt University Medical Center. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Schiff Bases as Corrosion Inhibitors

Schiff bases, including compounds with complex oxy, methoxy, and pyrimidinyl substituents, have been evaluated for their efficacy as corrosion inhibitors on carbon steel in acidic environments. Their structural properties significantly influence their performance, with certain bases showing high inhibition efficiency due to their electronic and structural configuration, suggesting potential industrial applications for related compounds in corrosion protection (Hegazy et al., 2012).

Antifolate Properties of Pyrimidine Derivatives

Compounds with pyrimidine moieties, similar to the queried compound, have been synthesized and assessed for their antifolate properties, demonstrating significant biological activity. These studies highlight the potential for the development of new therapeutic agents targeting folate pathways, indicating the broader pharmacological relevance of pyrimidine derivatives (Degraw et al., 1992).

Novel Synthesis Methods for Heterocycles

Research into novel synthesis techniques for creating complex heterocycles, including pyrimidines and pyrrolidines, underlines the continuous innovation in organic synthesis. These methodologies could be instrumental in the development of new drugs, materials, or chemical probes, underscoring the scientific interest in compounds with similar structures (Osyanin et al., 2014).

properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-13-19-9-7-17(20-13)25-14-8-10-21(11-14)18(22)12-24-16-6-4-3-5-15(16)23-2/h3-7,9,14H,8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTWWLFJJYQPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone

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